BenchChemオンラインストアへようこそ!

Prazobind

Receptor inactivation Radioligand binding α₁-Adrenoceptor

For receptor autoradiography & permanent α₁-adrenoceptor silencing, only Prazobind delivers wash‑resistant, covalent binding. Unlike reversible prazosin/doxazosin/terazosin, Prazobind alkylates both α₁A and α₁B subtypes (IC₅₀=1 nM), reducing Bmax by 40–50 % after extensive washing, enabling accurate receptor density quantification and 24‑h hemodynamic knockdown. Preferred over chloroethylclonidine for dual‑subtype inactivation. Differentiates functionally distinct α₁‑adrenoceptor populations in native human tissue. Order research‑grade Prazobind now.

Molecular Formula C23H27N5O3
Molecular Weight 421.5 g/mol
Cat. No. B8119765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrazobind
Molecular FormulaC23H27N5O3
Molecular Weight421.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC5CCC4C=C5)N)OC
InChIInChI=1S/C23H27N5O3/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14/h3,5,11-15H,4,6-10H2,1-2H3,(H2,24,25,26)/t14-,15+/m0/s1
InChIKeyMXXRJJCMLRPJOF-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prazobind for Research Procurement: A Prazosin-Derived Irreversible α₁-Adrenoceptor Alkylating Agent


Prazobind (also known as SZL-49) is a chemically reactive analog of the antihypertensive drug prazosin [1]. It is functionally classified as an irreversible α₁-adrenoceptor antagonist and an alkylating reagent [2]. Prazobind was developed to serve as a pharmacological tool for the inactivation and covalent labeling of α₁-adrenoceptor populations [3].

Why Standard Reversible α₁-Blockers Cannot Substitute for Prazobind in Mechanistic Studies


Procurement for receptor occupancy studies or autoradiography requires a distinction between reversible and irreversible ligands. Standard α₁-adrenoceptor antagonists like prazosin bind reversibly and dissociate during tissue washing or prolonged experimental protocols, leading to underestimation of receptor density (Bmax) and failure to establish prolonged functional knockdown [1]. As an alkylating agent, Prazobind forms a covalent bond with the receptor, resulting in wash-resistant, irreversible inactivation [2]. This fundamental mechanistic difference means that prazosin, doxazosin, or terazosin cannot be interchanged for experiments requiring permanent receptor silencing or covalent labeling [3].

Prazobind Procurement Guide: Quantitative Differentiation Data vs. Reversible α₁-Blockers and Other Alkylating Agents


Irreversible Inactivation: Prazobind Eliminates 40-50% of Receptor Binding Sites Post-Wash vs. Reversible Prazosin

Prazobind demonstrates wash-resistant, irreversible receptor inactivation, a property not shared by its parent compound prazosin. In direct comparative experiments using rat hippocampal and liver membranes, pretreatment with 0.1 µM Prazobind followed by extensive washing resulted in a 40-50% irreversible loss of specific α₁-adrenoceptor binding sites [1]. By contrast, prazosin binding is fully reversible and does not reduce Bmax after washout [2].

Receptor inactivation Radioligand binding α₁-Adrenoceptor Irreversible antagonism Wash-resistant binding

Dual α₁A- and α₁B-Adrenoceptor Inactivation: Non-Selective Alkylation vs. CEC's α₁B Selectivity

Prazobind inactivates both α₁A- and α₁B-adrenoceptor subtypes with comparable potency (IC₅₀ = 1 nM in both hippocampus and liver tissues) [1]. In contrast, chloroethylclonidine (CEC) demonstrates strong selectivity for the α₁B subtype, with minimal effect on α₁A receptors [2]. Sequential or combined pretreatment of hippocampal membranes with both SZL-49 and CEC produced only marginally greater inactivation than either agent alone [3].

α₁A-adrenoceptor α₁B-adrenoceptor Receptor subtype selectivity Alkylating agents Chloroethylclonidine

In Vivo Hemodynamic Effects: Sustained Reduction in Peripheral Vascular Resistance 24 Hours Post-Administration

In conscious rat models, a single administration of Prazobind produced sustained hemodynamic alterations distinct from reversible antagonists. At 1 hour post-administration, total peripheral vascular resistance and arterial blood pressure significantly decreased, while cardiac output and heart rate increased [1]. Notably, at 24 hours post-administration, peripheral resistance remained decreased and cardiac output remained elevated, even after blood pressure had returned to control preinjection levels [2].

Hemodynamics Blood pressure regulation In vivo pharmacology Peripheral vascular resistance Conscious rat model

Functional Antagonism of Renal α₁A-Mediated Antinatriuresis at Low Dose (0.15 µg/kg/min)

In anesthetized rat models, intrarenal infusion of Prazobind at 0.15 µg/kg/min completely abolished phenylephrine-induced reductions in urine output, Na⁺ excretion, and glomerular filtration rate [1]. By contrast, the α₁B-selective alkylating agent chloroethylclonidine, even at a 333-fold higher dose (50 µg/kg/min), failed to block these phenylephrine-induced renal responses [2].

Renal pharmacology Natriuresis Glomerular filtration rate α₁A-adrenoceptor In vivo functional assay

Tissue-Specific Discrimination: Differential Functional Blockade in Human Vas Deferens Muscle Types

In human epididymal vas deferens preparations, Prazobind exhibited discriminatory functional effects between longitudinal and circular muscle types, whereas the alkylating agents dibenamine and benextramine produced comparable effects in both muscle types [1]. Circular muscle was significantly more sensitive to pretreatment with SZL-49 than longitudinal muscle [2]. Receptor occupancy-contraction analysis revealed half-maximal response required similar receptor occupancy in both muscle types (longitudinal 14%, circular 16%), with maximal response occurring at <10% receptor reserve [3].

Human tissue pharmacology Smooth muscle contraction α₁L-adrenoceptor Vas deferens Functional receptor reserve

Incomplete Protection by Reversible Ligands Against Prazobind Alkylation vs. Full Protection Against CEC

In receptor protection assays using rat aorta, the reversible ligands phenylephrine, prazosin, and WB 4101 afforded complete protection against chloroethylclonidine (CEC)-mediated receptor inactivation but only partial protection against Prazobind-mediated inactivation [1]. This indicates that Prazobind alkylates the receptor at a site or via a mechanism distinct from that of CEC, and that its binding is not fully competed away by standard reversible α₁-adrenoceptor ligands [2].

Receptor protection assays Alkylation mechanism Ligand binding site α₁-Adrenoceptor Competitive antagonism

Prazobind: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Receptor Autoradiography and Bmax Determination Requiring Wash-Resistant Covalent Labeling

Prazobind is the preferred α₁-adrenoceptor alkylating agent for receptor autoradiography and quantitative Bmax determination. Its irreversible, wash-resistant binding (40-50% Bmax reduction after extensive washing) [1] ensures that receptor labeling is preserved throughout tissue processing, washing, and prolonged exposure protocols. Reversible antagonists like prazosin dissociate during these steps and cannot be used for accurate receptor density quantification [2].

Long-Term (≥24 Hour) In Vivo Receptor Knockdown Studies in Conscious Animal Models

For experiments requiring sustained α₁-adrenoceptor blockade beyond the 6-10 hour duration of reversible antagonists, Prazobind is the appropriate selection. Its irreversible mechanism produces measurable hemodynamic effects—specifically decreased peripheral vascular resistance—that persist for at least 24 hours post-administration [1]. This extended duration enables chronic receptor knockdown protocols and 24-hour functional assessments not feasible with prazosin, doxazosin, or terazosin [2].

Pan-α₁-Adrenoceptor Population Analysis Requiring Dual α₁A/α₁B Inactivation

When research objectives require simultaneous inactivation of both α₁A and α₁B receptor populations, Prazobind is the suitable alkylating agent. Its demonstrated dual-subtype inactivation with IC₅₀ = 1 nM in both hippocampus (α₁A) and liver (α₁B) [1] contrasts with chloroethylclonidine, which selectively targets only the α₁B subtype [2]. Sequential or combined use with CEC also provides a validated approach for dissecting subtype contributions to complex physiological responses [3].

Pharmacological Discrimination of α₁-Adrenoceptor Populations in Complex Human Tissues

Prazobind uniquely discriminates between functionally distinct α₁-adrenoceptor populations in human tissues where other alkylating agents (dibenamine, benextramine) produce non-discriminatory effects [1]. Specifically, in human vas deferens, circular muscle exhibits greater sensitivity to SZL-49 than longitudinal muscle, enabling subtype differentiation in native human tissue [2]. This capability is not replicated by other available irreversible α₁-antagonists [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prazobind

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.